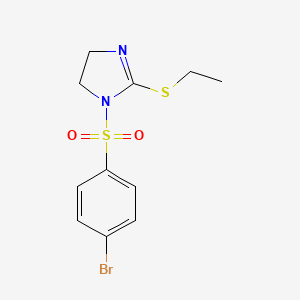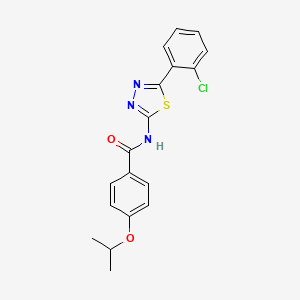
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole, also known as BESI, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Mechanism of Action
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole inhibits protein-protein interactions by binding to the surface of the protein and blocking the interaction site. It has been found to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the enzyme. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to induce a conformational change in the protein, which further inhibits the interaction.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the degradation of HIF-1α, which is involved in the regulation of oxygen homeostasis. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has several advantages as a tool for scientific research. It is a potent and specific inhibitor of protein-protein interactions, making it a valuable tool for studying the function of proteins. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against larger protein complexes. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole may have off-target effects, meaning that it may inhibit other proteins in addition to its intended target.
Future Directions
There are several future directions for research on 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole. One direction is to develop more potent and specific inhibitors of protein-protein interactions. Another direction is to study the role of 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole in regulating other cellular processes, such as autophagy and DNA repair. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole could be used as a tool to study the function of other proteins involved in protein-protein interactions.
Synthesis Methods
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole as a white solid with a melting point of 150-152°C.
Scientific Research Applications
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been widely used in scientific research as a tool to study the role of protein-protein interactions. It has been found to inhibit the interaction between the E2 enzyme and the RING domain of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been used to study the function of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factor (HIF) transcription factors.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSZDPVSIKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)